2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate
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Overview
Description
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both sulfonyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate typically involves multiple steps. One common method includes the reaction of 2-methylpropane-2-sulfonyl chloride with an appropriate alcohol to form the sulfonate ester. This intermediate is then reacted with 2-methylprop-2-enoic acid under esterification conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group yields sulfonic acids, while reduction of the ester group produces alcohols.
Scientific Research Applications
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a reagent in enzymatic studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Acrylamido-2-methylpropane sulfonic acid: This compound has a similar sulfonyl group but differs in its amide functionality.
2-Methylpropene: This compound shares the methylpropene structure but lacks the sulfonyl and ester groups.
Uniqueness
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate is unique due to its combination of sulfonyl and ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
85997-68-8 |
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Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
2-tert-butylsulfonylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O4S/c1-8(2)9(11)14-6-7-15(12,13)10(3,4)5/h1,6-7H2,2-5H3 |
InChI Key |
CDYFJCKRDKFODG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCS(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
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